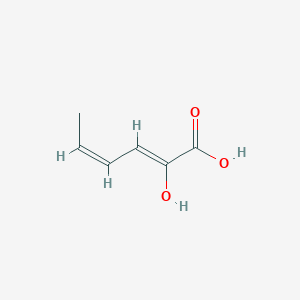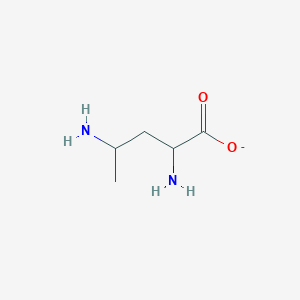
(2Z,4Z)-2-hydroxyhexa-2,4-dienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z,4Z)-2-hydroxyhexa-2,4-dienoic acid is a monocarboxylic acid that is (2Z,4E)-hexa-2,4-dienoic acid in which the hydrogen at position 2 is replaced by a hydroxy group. It is an enol and an alpha,beta-unsaturated monocarboxylic acid. It is a conjugate acid of a (2Z,4Z)-2-hydroxyhexa-2,4-dienoate.
Scientific Research Applications
Biodegradation and Metabolic Pathways : (2Z,4Z)-2-hydroxyhexa-2,4-dienoic acid plays a role in the degradation of testosterone by Comamonas testosteroni TA441. This compound is a product of testosterone degradation and is further converted by specific enzymes in the bacterium's metabolic pathway (Horinouchi et al., 2005).
Root Gravitropism Inhibition : This compound has a structural analog, (2Z,4E)-5-phenylpenta-2,4-dienoic acid, known for inhibiting root gravitropic bending in plants like lettuce without inhibiting growth. This suggests potential applications in controlling plant growth and development (Shindo et al., 2020).
Chemical Synthesis and Organic Chemistry : The compound is involved in organic syntheses, such as in the stereoselective preparation of certain dienoic acids used in antibiotic synthesis (Morita & Kuwahara, 2007). It also serves as a substrate for research into enzymatic reactions, offering insights into enzymatic mechanisms and potential biotechnological applications (Speare et al., 2004).
Phytotoxicity and Biocontrol : A derivative of this compound, pyrenophoric acid, has been isolated from a fungal pathogen and shows phytotoxic properties. This suggests potential uses in biocontrol strategies for managing weed growth (Masi et al., 2014).
Enzymatic Degradation of Pollutants : The compound is a key intermediate in the degradation of polychlorinated biphenyls (PCBs) by certain bacteria, indicating its role in bioremediation processes (Xiu, 2013).
properties
Product Name |
(2Z,4Z)-2-hydroxyhexa-2,4-dienoic acid |
|---|---|
Molecular Formula |
C6H8O3 |
Molecular Weight |
128.13 g/mol |
IUPAC Name |
(2Z,4Z)-2-hydroxyhexa-2,4-dienoic acid |
InChI |
InChI=1S/C6H8O3/c1-2-3-4-5(7)6(8)9/h2-4,7H,1H3,(H,8,9)/b3-2-,5-4- |
InChI Key |
VPGPQVKJUYKKNN-LDIADDGTSA-N |
Isomeric SMILES |
C/C=C\C=C(\C(=O)O)/O |
Canonical SMILES |
CC=CC=C(C(=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[3-[butyl(ethyl)amino]propyl]-1,5-dimethyl-4-oxo-2-pyrrolo[3,2-c]quinolinecarboxamide](/img/structure/B1235792.png)


![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4S,5R,9S,10R,13R)-13-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B1235798.png)


![(2Z,9E,11S,13R)-2,6,13-trimethyl-16-propan-2-yl-5-(3,4,5-trihydroxyoxan-2-yl)oxytetracyclo[9.7.0.03,7.013,17]octadeca-2,9-diene-10-carbaldehyde](/img/structure/B1235803.png)

![[(1R,2S,7S,9S,11S)-1,2,5-trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl] acetate](/img/structure/B1235807.png)


![[3-(3,4-Methylenedioxyphenyl)-2-(mercaptomethyl)-1-oxoprolyl]alanine](/img/structure/B1235813.png)